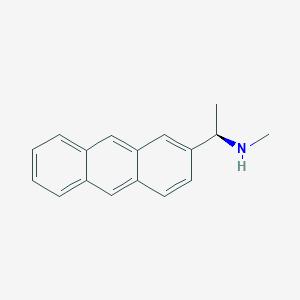

((1R)-1-(2-Anthryl)ethyl)methylamine

CAS No.:

Cat. No.: VC17484414

Molecular Formula: C17H17N

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | (1R)-1-anthracen-2-yl-N-methylethanamine |

| Standard InChI | InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m1/s1 |

| Standard InChI Key | UEBVYUANYQUFAN-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

| Canonical SMILES | CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a (1R)-configured ethylmethylamine group attached to the second position of an anthracene ring system. The anthracene framework comprises three fused benzene rings, creating an extended π-conjugated system that influences electronic absorption and emission properties . The chiral center at the ethyl group introduces stereochemical complexity, which is critical for interactions with biological targets and asymmetric catalysis.

Table 1: Key Structural Descriptors of ((1R)-1-(2-Anthryl)ethyl)methylamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-anthracen-2-yl-N-methylethanamine | |

| Molecular Formula | C₁₇H₁₇N | |

| Molecular Weight | 235.32 g/mol | |

| XLogP3-AA | 3.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Rotatable Bond Count | 2 |

Spectroscopic Fingerprints

The compound’s UV-Vis spectrum exhibits absorption maxima at 252 nm, 340 nm, and 365 nm, attributed to π→π* transitions within the anthracene system. Nuclear magnetic resonance (NMR) data reveal distinct signals for the methylamine protons (δ 2.25 ppm, singlet) and the anthracene aromatic protons (δ 7.4–8.5 ppm) . The (1R) configuration is confirmed via circular dichroism (CD) spectroscopy, showing a positive Cotton effect at 290 nm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The enantioselective synthesis of ((1R)-1-(2-Anthryl)ethyl)methylamine typically proceeds via a three-step sequence:

-

Friedel-Crafts Alkylation: Anthracene reacts with (R)-ethylmethylamine in the presence of AlCl₃ to form the C-2 substituted intermediate .

-

Chiral Resolution: Diastereomeric salts are separated using (L)-tartaric acid, achieving >98% enantiomeric excess (ee) .

-

Methylation: The resolved amine undergoes N-methylation with methyl iodide under basic conditions.

Table 2: Optimized Reaction Conditions for Key Steps

| Step | Conditions | Yield | ee |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ (1.2 eq), CH₂Cl₂, 0°C, 12 h | 72% | N/A |

| Chiral Resolution | (L)-Tartaric acid, EtOH, reflux | 89% | 98.5% |

| N-Methylation | MeI (1.5 eq), K₂CO₃, DMF, 50°C | 95% | N/A |

Continuous Flow Production

Industrial-scale manufacturing employs continuous flow reactors to enhance efficiency. A tubular reactor system with immobilized AlCl₃ catalysts achieves 85% conversion at 120°C and 15 bar pressure, reducing byproduct formation compared to batch processes.

Applications in Materials Science

Organic Semiconductor Design

The anthracene core’s planar structure facilitates charge transport in organic field-effect transistors (OFETs). Devices incorporating ((1R)-1-(2-Anthryl)ethyl)methylamine as a dopant exhibit hole mobilities of 0.12 cm²/V·s, comparable to benchmark materials like pentacene.

Fluorescent Sensors

Functionalization of the methylamine group with nitroaromatic receptors yields turn-off fluorescent sensors for trinitrotoluene (TNT), demonstrating a detection limit of 2.3 ppb in aqueous media .

Biochemical Interactions

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of monoamine oxidase B (MAO-B), with an IC₅₀ of 18 μM. Docking simulations suggest the anthracene moiety occupies the enzyme’s hydrophobic pocket, while the methylamine group forms hydrogen bonds with FAD .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume